molecular formula C21H26N2O3 B1231277 (16R,19Z)-Isositsirikine

(16R,19Z)-Isositsirikine

Cat. No. B1231277
M. Wt: 354.4 g/mol
InChI Key: RGXKJLTVROJBKZ-GUDANERBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(16R,19Z)-Isositsirikine is a natural product found in Strychnos matopensis, Aspidosperma excelsum, and other organisms with data available.

Scientific Research Applications

  • Synthesis and Conformational Studies :

    • Lousnasmaa et al. (1994) reported the synthesis of isositsirikine isomers and model compounds to determine their predominant conformations and configurations. This study aids in understanding the chemical structure and properties of Isositsirikine (Lousnasmaa et al., 1994).
  • Antineoplastic Activity :

    • Mukhopadhyay et al. (1983) isolated 16-Epi-Z-isositsirikine from Catharanthus roseus and Rhazya stricta, finding it to exhibit antineoplastic activity in vitro and in vivo. This suggests potential applications in cancer research (Mukhopadhyay et al., 1983).
  • Isolation from Plant Cell Cultures :

    • Kohl et al. (1984) isolated 16 R-19,20-E-isositsirikine and 16 R-19,20-Z-isositsirikine from Catharanthus roseus cell cultures. This demonstrates the ability to produce these compounds in controlled environments, which is valuable for research and potential pharmaceutical applications (Kohl et al., 1984).
  • Chemical Investigations and Alkaloid Isolation :

    • Atta-ur-rahman et al. (1991) conducted chemical investigations on Rhazya stricta, isolating several new indole alkaloids, including 16 R-19,20-E-isositsirikine. This research contributes to the broader understanding of the chemical diversity in plants (Atta-ur-rahman et al., 1991).
  • Preparation of Derivatives :

    • Lounasmaa et al. (1994) described the preparation of Z-isositsirikine derivatives and their cis-Nb-oxides, providing insight into chemical modifications of Isositsirikine for potential therapeutic uses (Lounasmaa et al., 1994).
  • Alkaloids in Various Plants :

    • van Beek et al. (1983) identified 16-epi-isositsirikine as a major alkaloid in Tabernaemontana psorocarpa, highlighting the presence of this compound in different plant species (van Beek et al., 1983).
  • New Indole Alkaloids Isolation :

    • Hu et al. (2006) isolated new indole alkaloids from Rauvolfia yunnanensis, including variants of isositsirikine. Such studies expand the knowledge of alkaloid diversity and their potential applications (Hu et al., 2006).
  • Total Syntheses of Alkaloids :

    • Li et al. (2017) developed a synthesis approach for monoterpenoid indole alkaloids, including (E)-isositsirikine. This research offers methods for the laboratory synthesis of these compounds, which is crucial for further pharmaceutical development (Li et al., 2017).

properties

Product Name

(16R,19Z)-Isositsirikine

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (2R)-2-[(2R,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate

InChI

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3+/t16-,17-,19-/m0/s1

InChI Key

RGXKJLTVROJBKZ-GUDANERBSA-N

Isomeric SMILES

C/C=C/1\CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CO)C(=O)OC)NC4=CC=CC=C34

SMILES

CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34

Canonical SMILES

CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34

synonyms

16-epi-isositsirikine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(16R,19Z)-Isositsirikine
Reactant of Route 2
(16R,19Z)-Isositsirikine
Reactant of Route 3
Reactant of Route 3
(16R,19Z)-Isositsirikine
Reactant of Route 4
Reactant of Route 4
(16R,19Z)-Isositsirikine
Reactant of Route 5
(16R,19Z)-Isositsirikine
Reactant of Route 6
(16R,19Z)-Isositsirikine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.